

Unveiling the Solid-State Architecture of Triphenylsilane: A Technical Guide

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Compound of Interest

Compound Name: Triphenylsilane

Cat. No.: B1312308

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Palo Alto, CA – December 17, 2025 – This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of **triphenylsilane** (Ph_3SiH), a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed structural data and the experimental protocols utilized for its determination.

Triphenylsilane, a member of the organosilane family, features a central silicon atom bonded to three phenyl rings and one hydrogen atom. Its molecular structure and crystalline arrangement are fundamental to understanding its reactivity and physical properties. Through a meticulous review of crystallographic data, this guide presents a consolidated overview of its solid-state architecture.

Molecular Geometry

The molecular geometry of **triphenylsilane** is characterized by a tetrahedral arrangement around the central silicon atom. This configuration is dictated by the four covalent bonds formed by the silicon atom with three carbon atoms of the phenyl rings and one hydrogen atom. The steric bulk of the three phenyl groups leads to a propeller-like arrangement, influencing the overall molecular symmetry and packing in the crystal lattice.

Crystal Structure Analysis

The definitive determination of the crystal structure of **triphenylsilane** is accomplished through single-crystal X-ray diffraction. The following tables summarize the key crystallographic and geometric parameters obtained from this technique.

Table 1: Crystallographic Data for **Triphenylsilane**

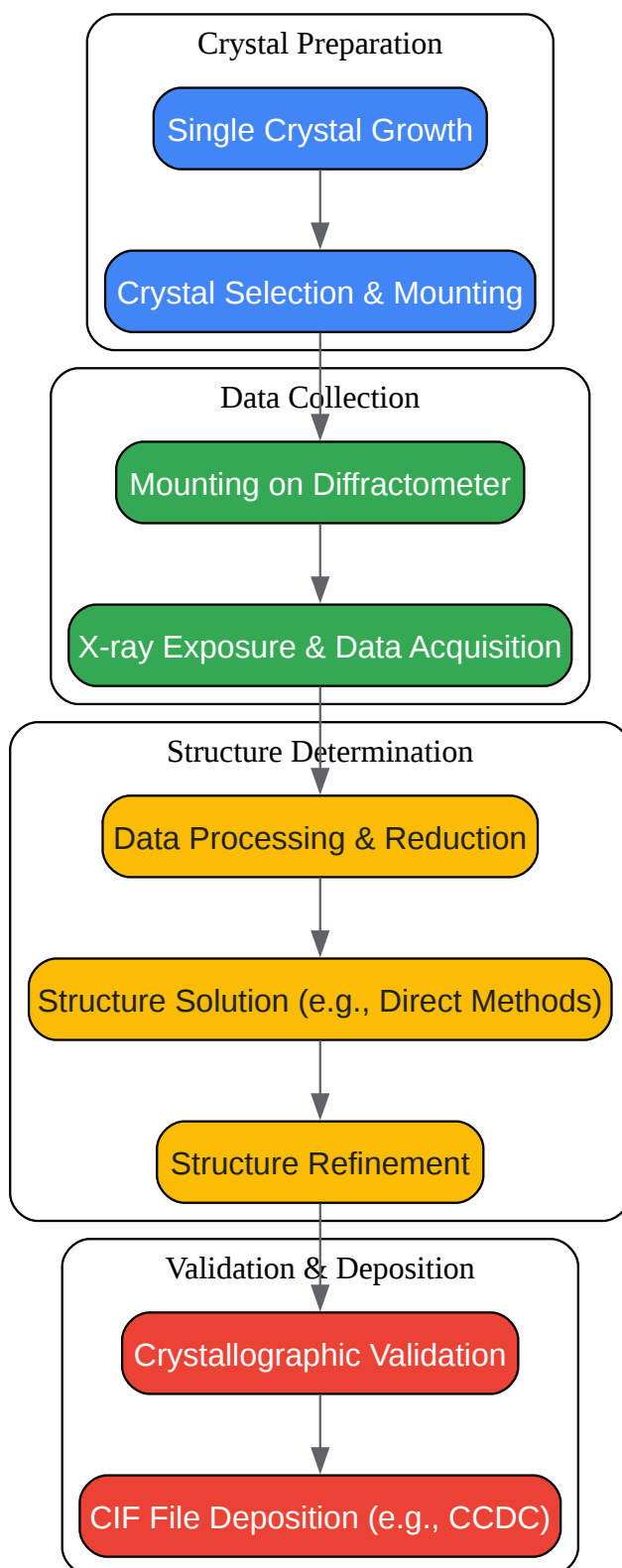
Parameter	Value
Empirical Formula	C ₁₈ H ₁₆ Si
Formula Weight	260.41 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.876(2)
b (Å)	11.234(2)
c (Å)	14.289(3)
α (°)	96.14(3)
β (°)	102.57(3)
γ (°)	101.58(3)
Volume (Å ³)	1488.1(6)
Z	4
Density (calculated) (g/cm ³)	1.162

Table 2: Selected Bond Lengths and Angles for **Triphenylsilane**

Bond/Angle	Length (Å) / Angle (°)
Si-C	1.865(2) - 1.871(2)
Si-H	1.48(3)
C-Si-C	107.5(1) - 110.1(1)
C-Si-H	108(1) - 111(1)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **triphenylsilane** is achieved through a standard and well-established experimental workflow.



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Experimental workflow for single-crystal X-ray diffraction.

Methodology in Detail:

- **Crystal Growth:** Single crystals of **triphenylsilane** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol or hexane.
- **Crystal Mounting:** A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:** The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
- **Validation and Deposition:** The final refined structure is validated using crystallographic software to check for consistency and quality. The results, in the form of a Crystallographic Information File (CIF), are then deposited in a public database such as the Cambridge Structural Database (CSD) for access by the scientific community.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of **triphenylsilane**, highlighting the tetrahedral coordination around the silicon atom.

Molecular structure of **triphenylsilane**.

This guide provides a foundational understanding of the crystal structure and molecular geometry of **triphenylsilane**. This information is critical for researchers leveraging this

compound in various chemical applications, from fundamental organic synthesis to the development of novel pharmaceuticals and materials. The detailed experimental protocol also serves as a valuable reference for crystallographic studies of related organosilicon compounds.

- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Triphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312308#triphenylsilane-crystal-structure-and-molecular-geometry>]

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